molecular formula C22H37O6P B3026028 2-Pentadecyl-6-(phosphonooxy)-benzoic acid CAS No. 2281761-58-6

2-Pentadecyl-6-(phosphonooxy)-benzoic acid

Cat. No. B3026028
CAS RN: 2281761-58-6
M. Wt: 428.5 g/mol
InChI Key: BAQCONCIBGFGAD-UHFFFAOYSA-N
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Description

The closest compounds I found are “2-Hydroxy-6-pentadecylbenzoic acid” and "2-pentadecyl-6-propan-2-yloxybenzoic acid propan-2-yl ester" . These compounds, like the one you’re asking about, are long-chain fatty acids with additional functional groups .


Chemical Reactions Analysis

Again, without specific information on “2-Pentadecyl-6-(phosphonooxy)-benzoic acid”, it’s challenging to provide a detailed chemical reactions analysis. Similar compounds would likely undergo reactions typical of carboxylic acids and phosphonic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pentadecyl-6-(phosphonooxy)-benzoic acid” would likely be influenced by its long hydrocarbon chain, which would make it hydrophobic, and its carboxylic acid and phosphonic acid groups, which would make it capable of forming hydrogen bonds .

Scientific Research Applications

Natural Sources and Derivatives

2-Pentadecyl-6-(phosphonooxy)-benzoic acid, while not directly studied, is structurally related to various ginkgolic acids isolated from Ginkgo biloba. These compounds, including 2-hydroxy-6-(12′-hydroxyheptadec-13′(E)-en-1-yl)benzoic acid and others, exhibit moderate inhibitory activity on lipid droplet accumulation in pre-adipocyte cell lines, suggesting potential applications in metabolic research and the treatment of lipid-related disorders (Deguchi et al., 2014).

Chemical Synthesis and Antiviral Activity

Compounds structurally related to 2-Pentadecyl-6-(phosphonooxy)-benzoic acid have been synthesized and shown to possess antiviral properties. Amide derivatives containing the alpha-aminophosphonate moiety derived from benzaldehydes, including those structurally similar to 2-Pentadecyl-6-(phosphonooxy)-benzoic acid, have demonstrated antiviral activities, highlighting the potential of such compounds in the development of new antiviral agents (Hu et al., 2008).

Isomerization and Synthesis of Natural Product Analogs

The isomerization of anacardic acid has led to the synthesis of compounds like (E)-2-hydroxy-6-(pentadec-1-enyl)benzoic acid, showcasing the chemical versatility of benzolic acid derivatives in producing natural product analogs with potential biological activities. These synthetic pathways might be applicable for 2-Pentadecyl-6-(phosphonooxy)-benzoic acid to generate novel compounds with medicinal value (Mgaya et al., 2015).

Food Science and Safety

In the broader context of benzoic acid derivatives, these compounds are prevalent in food as natural components or additives. Understanding the occurrence, metabolism, and potential health effects of such compounds, including 2-Pentadecyl-6-(phosphonooxy)-benzoic acid, is crucial for assessing food safety and regulatory standards (del Olmo et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific information, it’s difficult to provide an analysis .

Future Directions

The future directions for research on “2-Pentadecyl-6-(phosphonooxy)-benzoic acid” would likely depend on its potential applications. These could include use as a surfactant, due to its long hydrocarbon chain, or as a complexing agent, due to its phosphonooxy group .

properties

IUPAC Name

2-pentadecyl-6-phosphonooxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21(19)22(23)24)28-29(25,26)27/h15,17-18H,2-14,16H2,1H3,(H,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQCONCIBGFGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OP(=O)(O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37O6P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentadecyl-6-(phosphonooxy)-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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